molecular formula C12H13ClN2O2 B2548013 N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide CAS No. 893722-06-0

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide

Cat. No.: B2548013
CAS No.: 893722-06-0
M. Wt: 252.7
InChI Key: BWBNSUNJJXLBSE-UHFFFAOYSA-N
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Description

N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide ( 893722-06-0) is a high-purity indole derivative offered with a documented purity of ≥95% . This compound has a molecular formula of C₁₂H₁₃ClN₂O₂ and a molecular weight of 252.70 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C . As a functionalized dihydroindole, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both chloroacetamide and acetyl-protected amine groups, makes it a valuable intermediate for exploring structure-activity relationships, particularly in the synthesis of more complex molecules with potential biological activity. Researchers utilize this compound for the development of novel pharmacophores, often focusing on indole-based scaffolds which are known for their diverse biological properties . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for direct human use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use. This product is classified as a hazardous good (Hazard Class 6.1), and appropriate shipping protocols apply .

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-8(16)15-5-4-9-6-10(2-3-11(9)15)14-12(17)7-13/h2-3,6H,4-5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBNSUNJJXLBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide typically involves the acetylation of 2,3-dihydro-1H-indole followed by chlorination. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through caspase-dependent pathways. Specifically, it promotes the cleavage of poly ADP-ribose polymerase (PARP) and increases the activity of caspases 3 and 8, which are crucial in the apoptotic process .
  • In Vitro Studies : In experiments involving HepG2 liver cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value indicating effective dose-dependent activity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Inhibition Studies : In vitro tests have demonstrated that derivatives of indole compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed inhibition zones ranging from 21 mm to 22 mm against Staphylococcus aureus and Bacillus subtilis .

Case Studies

Several case studies have been documented that illustrate the efficacy of this compound and its derivatives:

  • Antitumor Efficacy : A study published in Molecules evaluated various indole derivatives for their anticancer activity against multiple cell lines. The results indicated that compounds similar to this compound had significant cytotoxic effects, reinforcing its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another study focused on the synthesis and biological evaluation of related compounds showed promising results against various pathogens, suggesting that modifications of the indole structure could enhance antimicrobial properties .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/Zone of InhibitionReference
AnticancerHepG2 cellsIC50 = 10.56 µM
AntibacterialStaphylococcus aureusZone = 21 mm
AntibacterialBacillus subtilisZone = 22 mm

Mechanism of Action

The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂)

  • Key Differences :
    • Replaces the dihydroindole core with a chlorophenyl-benzoyl system.
    • Exhibits intramolecular N–H···O hydrogen bonding and C–H···O dimerization in its crystal structure, stabilizing molecular packing .
    • Higher molecular weight (308.16 g/mol) and aromaticity may reduce solubility compared to the target compound .

2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol Derivatives

  • Key Differences :
    • Incorporates a 1,3,4-oxadiazole-thiol moiety instead of chloroacetamide.
    • Sulfur-containing groups enhance metal-binding capacity, relevant to enzyme inhibition .
  • Applications : Reported in pharmacological studies for antimicrobial and anticancer activities, diverging from the chloroacetamide’s typical herbicidal use .

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

  • Key Differences: Feature chloroacetamide groups attached to substituted anilines or thienyl rings rather than indoles . Alachlor (C₁₄H₂₀ClNO₂) includes a methoxymethyl group, enhancing soil persistence .
  • Applications : Broad-spectrum herbicides targeting weed growth via inhibition of very-long-chain fatty acid synthesis .

Thiazolidinone- and Dioxoindole-Containing Analogues

  • Example : N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide (C₂₃H₂₀ClN₃O₃S₂) .
  • Key Differences: Thiazolidinone ring introduces sulfur and carbonyl groups, altering electronic properties and redox activity.
  • Applications : Investigated for kinase inhibition and anticancer activity .

Biological Activity

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃ClN₂O₂
  • Molecular Weight : 252.7 g/mol
  • CAS Number : 222949-03-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antiproliferative Activity : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to cancer progression and other pathological conditions.

Antiproliferative Activity

A study focused on the antiproliferative effects of this compound revealed significant activity against various cancer cell lines. The following table summarizes the IC50 values observed in different assays:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)0.9
A549 (Lung)9.95
NCI-H15 (Lung)11.66

These results indicate that this compound has a potent inhibitory effect on cell proliferation, particularly in breast and lung cancer models.

Enzyme Interaction Studies

The compound's interaction with key enzymes has been explored through various assays:

  • Acetylcholinesterase (AChE) Inhibition : The compound demonstrated moderate inhibitory activity against AChE, suggesting potential neuroprotective properties.
    Enzyme Inhibition (%) Reference
    AChE22.1 ± 1.8%
    Butyrylcholinesterase36.3 ± 3.6%
  • NMDA Receptor Binding : Research indicates that the compound may interact with NMDA receptors, which are crucial for synaptic plasticity and memory function.

Case Studies

Several case studies have examined the therapeutic potential of compounds similar to this compound:

  • Neuroprotective Effects : In a study involving neurodegenerative models, compounds with similar structures showed promise in mitigating neuronal death and improving cognitive function.
  • Cancer Treatment : Clinical trials exploring the efficacy of indole derivatives in treating various cancers have highlighted their role in inhibiting tumor growth and enhancing the effects of conventional therapies.

Q & A

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodology : Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to characterize polymorphs. Raman spectroscopy can detect subtle conformational differences. For biological relevance, compare dissolution rates and bioavailability of each polymorph .

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